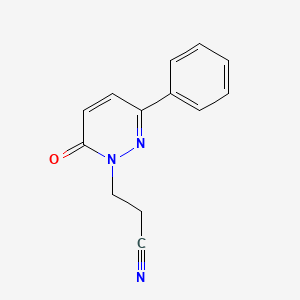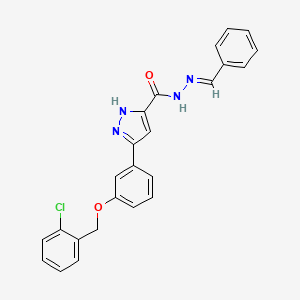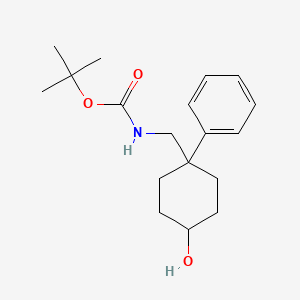
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antihypertensive, antidiabetic, anti-inflammatory, antinociceptive, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- typically involves the condensation of β-benzoylpropionic acid with carbohydrazide. The reaction is carried out by refluxing in absolute ethanol in the presence of sodium acetate . The structure of the synthesized compound is confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves multistep reactions that combine various scaffolds known for their biological activities. The synthesis of related compounds often involves similar methodologies, highlighting the potential for scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
Applications De Recherche Scientifique
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of COX-2, thereby inhibiting its activity and reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Oxo-3-phenyl-1(6H)-pyridazinyl)acetic acid: This compound shares a similar pyridazine core structure and exhibits comparable pharmacological activities.
Methyl (6-oxo-3-phenyl-1(6H)-pyridazinyl)acetate:
Uniqueness
1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- stands out due to its specific nitrile functional group, which imparts unique reactivity and potential for further chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
59594-38-6 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
3-(6-oxo-3-phenylpyridazin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H11N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,10H2 |
Clé InChI |
ZMIMAOBHHUTJPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)

![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042703.png)

![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12042708.png)




